Ethyl 5-(dimethylamino)naphthalene-1-sulfonate
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Overview
Description
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is a chemical compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in various scientific applications due to its ability to emit light when exposed to ultraviolet radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene sulfonic acids, while reduction can produce naphthalene derivatives with reduced functional groups .
Scientific Research Applications
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of protein folding and dynamics through fluorescence resonance energy transfer (FRET).
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism by which Ethyl 5-(dimethylamino)naphthalene-1-sulfonate exerts its effects is primarily through its ability to fluoresce. When exposed to ultraviolet light, the compound absorbs energy and re-emits it as visible light. This property is exploited in various analytical techniques to detect and quantify specific substances. The molecular targets and pathways involved include interactions with amino groups in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another fluorescent compound used in similar applications.
5-(Dimethylamino)-1-naphthalenesulfonamide: Used as a starting reagent in the synthesis of various derivatives
Uniqueness
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is unique due to its specific ethyl group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .
Properties
CAS No. |
121364-64-5 |
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Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
ethyl 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H17NO3S/c1-4-18-19(16,17)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h5-10H,4H2,1-3H3 |
InChI Key |
ZTKAWFKNRBKEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
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